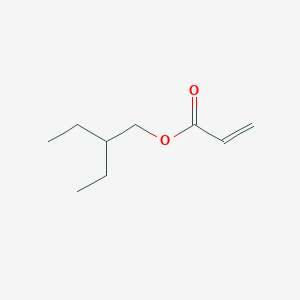
2-Ethylbutyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylbutyl acrylate is a useful research compound. Its molecular formula is Array and its molecular weight is 156.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in watersolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6121. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Adhesives and Sealants
2-Ethylbutyl acrylate is widely used in the formulation of pressure-sensitive adhesives (PSAs). Its incorporation into adhesive formulations enhances properties such as:
- Peel Strength: Increased with higher EBA content.
- Tackiness: Improved removability while maintaining adhesion.
- Weather Resistance: Excellent performance in outdoor applications.
Case Study:
A study examining the effect of EBA on PSA formulations found that increasing EBA content led to enhanced shear strength without compromising peel strength, attributed to the chain entanglement of the long alkyl side chains in the polymer matrix .
Paints and Coatings
In the coatings industry, EBA is employed to produce durable and flexible films. It contributes to:
- Clarity and Toughness: Enhances the visual appeal and durability of coatings.
- UV Resistance: Protects surfaces from degradation due to sunlight exposure.
- Water Resistance: Ideal for exterior applications.
Data Table: Use Pattern in Coatings
| Application Type | Estimated Percentage | Estimated Amount (tonnes/year) |
|---|---|---|
| Binders for Paints | 25% | 22,500 |
| Coatings Raw Materials | 5% | 4,500 |
Textiles and Non-Woven Fabrics
EBA is used in textile finishing processes, providing hydrophobic properties that enhance water repellency and stain resistance. Its application in non-woven fabrics is particularly beneficial for hygiene products such as diapers.
Case Study:
Research indicated that copolymers containing EBA significantly improved the mechanical properties of textile coatings, leading to better durability and performance under various conditions .
Superabsorbent Polymers
EBA plays a crucial role in the production of superabsorbent polymers (SAPs), which are widely used in personal care products. Its contribution to creating highly porous hydrogels allows for rapid absorption and retention of liquids.
Data Table: Use Pattern in Superabsorbent Polymers
| Application Type | Estimated Percentage | Estimated Amount (tonnes/year) |
|---|---|---|
| Superabsorbent Polymers | 10% | 9,000 |
Emerging Applications
Recent advancements have seen EBA being explored for innovative uses:
- Self-Healing Materials: Research indicates that random copolymers based on EBA exhibit autonomous self-healing capabilities, enhancing the longevity of materials .
- Epoxy Resin Toughening: EBA has been shown to improve the toughness of epoxy resins when used as a modifier, leading to better performance in structural applications .
化学反応の分析
Polymerization Reactions
2-EHA primarily undergoes free-radical polymerization , forming high-molecular-weight polymers (up to 200,000 g/mol) . Key mechanisms include:
Key Findings :
-
Conventional FRP : Rapid polymerization (15 min, 99% conversion) yields high Mw
(13600–23700 g/mol) but broad molecular weight distributions . -
ATRP : Slower kinetics (4–10 hr) enable controlled growth (Mw
: 6700–17200 g/mol) using CuBr/PMDETA catalysts . -
Real-Time Monitoring : ACOMP data reveal intrinsic viscosity (η
) and Mw
trends during copolymerization with acrylic acid (AA), showing a 112% η
increase post-AA depletion .
Copolymerization Behavior
2-EHA copolymerizes with monomers like vinyl acetate, styrene, and acrylic acid to tailor material properties. Reactivity ratios (r1,r2
) influence copolymer composition:
| Monomer (M₂) | r1
(2-EHA) | r2
(M₂) | Copolymer Tendency | Source |
|---------------------|------------------|--------------|--------------------------------|--------|
| Styrene | 0.26 | 0.94 | Random copolymer | |
| Methyl methacrylate | 0.53 | 1.80 | Blocky structure | |
| Vinyl acetate | 12.43 | 0.05 | 2-EHA-rich sequences | |
Applications :
-
Pressure-Sensitive Adhesives : Increasing 2-EHA content (up to 50%) enhances peel strength (due to chain entanglement) but reduces tack .
-
Coatings : Copolymers with AA exhibit UV stability (absorbance at 255–287 nm) and reduced glass transition temperatures (Tg
: -65°C for homopolymer) .
(a) Thermal and Oxidative Degradation
-
Thermal Stability : Exothermic polymerization occurs above 82°C, risking explosive vapor/air mixtures .
-
β-Scission : At 140°C, mid-chain radicals undergo β-scission (kβ
: 12–140 s⁻¹), fragmenting polymer chains .
(b) Hydrolysis and Impurities
-
Hydrolysis : Esters hydrolyze slowly in water, forming acrylic acid and 2-ethylhexanol .
-
Synthesis Byproducts : Impurities like isobutyl acrylate and butyl propionate arise from side reactions during esterification (Table 1) .
Table 1 : Common impurities in 2-EHA synthesis
| Impurity | Boiling Point (°C) | Source Reaction |
|---|---|---|
| Isobutyl acrylate | 137 | Esterification side product |
| Butyl propionate | 145 | n |
| -butanol + propionic acid | ||
| 3-Methyl-1-butyl acrylate | 164 | Impurity esterification |
Stabilization and Storage
特性
CAS番号 |
3953-10-4 |
|---|---|
分子式 |
C9H16O2 CH2=CHCOOCH2CH(CH2CH3)2 C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
2-ethylbutyl prop-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-4-8(5-2)7-11-9(10)6-3/h6,8H,3-5,7H2,1-2H3 |
InChIキー |
JGRXEBOFWPLEAV-UHFFFAOYSA-N |
SMILES |
CCC(CC)COC(=O)C=C |
正規SMILES |
CCC(CC)COC(=O)C=C |
沸点 |
10 °C |
密度 |
0.8964 Relative density (water = 1): 0.9 |
引火点 |
125 °F (52 °C) (open cup) 52 °C o.c. |
melting_point |
-70.0 °C -70 °C -57 °C |
Key on ui other cas no. |
3953-10-4 |
物理的記述 |
LIQUID. |
溶解性 |
INSOL IN WATER Solubility in water: none |
蒸気密度 |
5.4 Relative vapor density (air = 1): 5.4 |
蒸気圧 |
1.70 mmHg 1.7 mm Hg @ 20 °C Vapor pressure, Pa at 20 °C: 226 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















